2-Norbornanol, 1,3,3-trimethyl-, acetate 2-Norbornanol, 1,3,3-trimethyl-, acetate
Brand Name: Vulcanchem
CAS No.: 99341-77-2
VCID: VC13848483
InChI: InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m1/s1
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

2-Norbornanol, 1,3,3-trimethyl-, acetate

CAS No.: 99341-77-2

Cat. No.: VC13848483

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

2-Norbornanol, 1,3,3-trimethyl-, acetate - 99341-77-2

Specification

CAS No. 99341-77-2
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name [(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
Standard InChI InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m1/s1
Standard InChI Key JUWUWIGZUVEFQB-MAZPRZIYSA-N
Isomeric SMILES CC(=O)OC1[C@]2(CC[C@H](C2)C1(C)C)C
Canonical SMILES CC(=O)OC1C(C2CCC1(C2)C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fenchyl acetate belongs to the norbornane derivative family, characterized by a bicyclo[2.2.1]heptane framework. The molecule features three methyl groups at the 1,3,3-positions and an acetate ester at the 2-position. X-ray crystallographic studies reveal a strained bridgehead structure that influences its stereochemical behavior and thermal stability . The endo configuration of the acetyl group relative to the bicyclic system dominates in commercially available samples, though synthetic routes may produce exo isomers under specific conditions .

Physical Characteristics

Key physical properties of fenchyl acetate include:

  • Density: 1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 219.8±8.0C219.8 \pm 8.0^\circ \text{C} at 760 mmHg

  • Flash Point: 87.4±6.0C87.4 \pm 6.0^\circ \text{C}

  • Vapor Pressure: 0.15mmHg0.15 \, \text{mmHg} at 25°C

The compound's low water solubility (<0.1g/L<0.1 \, \text{g/L}) and high lipophilicity (logP=3.2\log P = 3.2) make it suitable for hydrophobic formulations. Its refractive index of 1.466–1.469 contributes to optical applications in polymer science .

Synthesis and Catalytic Production

Camphene Esterification

The primary industrial synthesis involves acid-catalyzed esterification of camphene with acetic acid. A 2023 study demonstrated that composite catalysts of tartaric acid and boric acid achieve 92.9% camphene conversion and 88.5% fenchyl acetate selectivity at 80°C . The reaction mechanism proceeds through carbocation intermediates, with boric acid acting as a proton donor to stabilize transition states (Figure 1) .

Table 1: Optimization of Acetic Acid/Camphene Ratio

Ratio (AcOH:Camphene)Conversion (%)Selectivity (%)
2.0:185.289.1
2.5:192.995.3
3.0:190.493.8

Exceeding a 2.5:1 molar ratio decreases yield due to side reactions forming fenchyl alcohol and tricyclene derivatives .

Stereoselective Modifications

The Barton-Kellogg reaction enables synthesis of fenchyl-substituted alkenes using diazo compounds and thioketones. A 2010 study reported Z/E isomer ratios of 0.72–1.8 for tri-substituted products, with diastereoselectivity influenced by steric effects from the fenchyl methyl groups . Nuclear Overhauser Effect (NOE) correlations confirmed preferential formation of isomers where aromatic substituents orient syn to the bridgehead methyls .

Industrial Applications

Fragrance Industry

As a GRAS-approved substance (FEMA 3390), fenchyl acetate imparts fresh, pine-like notes in perfumes and air fresheners. Its low volatility and high stability in ethanol solutions (up to 20% w/w) make it ideal for long-lasting scent formulations .

Chemical Intermediate

The compound serves as a chiral building block for:

  • Pharmaceuticals: Synthesis of tricyclic antidepressants

  • Agrochemicals: Production of non-persistent pesticides

  • Polymer Chemistry: Crosslinking agent for epoxy resins

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^1\text{H}-NMR signals (400 MHz, CDCl3_3):

  • δ4.67(t,J=8.0Hz,1H)\delta \, 4.67 \, (\text{t}, J = 8.0 \, \text{Hz}, 1\text{H}): Bridgehead proton

  • δ2.02(s,3H)\delta \, 2.02 \, (\text{s}, 3\text{H}): Acetyl methyl

  • δ0.84(s,6H)\delta \, 0.84 \, (\text{s}, 6\text{H}): Geminal methyl groups

Gas Chromatography (GC)

Commercial samples show >95% purity by GC-FID analysis. Retention indices vary from 1285–1305 on DB-5MS columns, aiding in quality control .

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